molecular formula C8H6N2O4S B13068185 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13068185
M. Wt: 226.21 g/mol
InChI Key: XVMBNUFCCWETLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiophene and oxadiazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methoxy group on the thiophene ring and the carboxylic acid group on the oxadiazole ring contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxythiophene-2-carboxylic acid hydrazide with a suitable nitrile oxide precursor under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Formation of 5-(4-Hydroxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid.

    Reduction: Formation of 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxamide.

    Substitution: Formation of esters or amides depending on the reactants used.

Scientific Research Applications

5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxadiazole ring can facilitate interactions with nucleophilic sites, while the methoxy and carboxylic acid groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(4-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(4-Nitrothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(4-Methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity

Properties

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

5-(4-methoxythiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O4S/c1-13-4-2-5(15-3-4)7-9-6(8(11)12)10-14-7/h2-3H,1H3,(H,11,12)

InChI Key

XVMBNUFCCWETLB-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.